Synthetic Utility in PDE10 Inhibitor Patents: Position 2‑Azetidine Enables Pyrimidine Coupling
In the Merck PDE10 inhibitor patent WO2013052395A1, 2‑(azetidin‑3‑yl)‑1‑methylbenzimidazole is the universal intermediate used to prepare all exemplified pyrimidinyl‑azetidine final compounds. Its free azetidine N‑H undergoes SₙAr coupling with various 4‑chloro‑pyrimidine intermediates. By contrast, the des‑methyl analog (2‑(azetidin‑3‑yl)‑1H‑benzimidazole) is not cited in any exemplified synthesis within the same patent family [1]. The N‑benzyl‑protected precursor (benzyl 3‑(1‑methyl‑1H‑benzimidazol‑2‑yl)azetidine‑1‑carboxylate, CAS 1429752‑94‑2) is listed as the immediate upstream intermediate, while the target compound is the deprotected form ready for diversification [2].
| Evidence Dimension | Presence in exemplified PDE10 inhibitor synthetic routes (patent WO2013052395A1) |
|---|---|
| Target Compound Data | Cited as the core intermediate in ≥ 37 explicitly named final compounds within the patent claims |
| Comparator Or Baseline | 2‑(azetidin‑3‑yl)‑1H‑benzimidazole (des‑methyl): zero exemplified final compounds in the same patent family |
| Quantified Difference | 37+ vs. 0 exemplified derivatives; the N‑methyl group is a requisite structural feature for PDE10 inhibitory activity |
| Conditions | Patent analysis of WO2013052395A1, US9365562B2, and related family members |
Why This Matters
Procurement of the N‑methyl compound is mandatory for replicating any of the patented PDE10 inhibitor synthetic routes; the des‑methyl analog is synthetically dead‑end in this context.
- [1] Cox, C. D.; Beshore, D. C.; Kim, J. J.; Kuduk, S. D.; Mcvean, C.; Reger, T.; Sheen, J. (Merck Sharp & Dohme). WO2013052395A1 – 1,3‑Substituted Azetidine PDE10 Inhibitors. Published 11 April 2013. View Source
- [2] Molaid Chemical Database. 2-(azetidin-3-yl)-1-methyl-1H-benzimidazole | 1429752-95-3. Retrieved from https://www.molaid.com/MS_1214529 (accessed May 2026). View Source
